Praxilene

Description

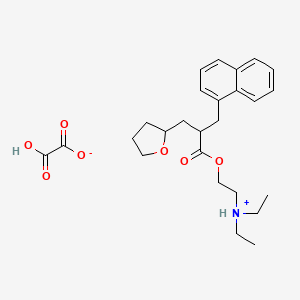

Structure

3D Structure of Parent

Properties

IUPAC Name |

diethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3.C2H2O4/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20;3-1(4)2(5)6/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAJNPNVUYMUCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3200-06-4 | |

| Record name | Naftidrofuryl oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3200-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafronyl oxalate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003200064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Praxilene's Endothelial Shield: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praxilene® (naftidrofuryl oxalate) is a vasoactive agent with a multifaceted mechanism of action that confers significant protective effects on endothelial cells, particularly under conditions of ischemia and inflammation. This technical guide delineates the core molecular pathways through which naftidrofuryl exerts its therapeutic effects on the endothelium. The primary modes of action include the selective antagonism of serotonin 5-HT2 receptors, preservation of cellular energy metabolism under hypoxic stress, and potent anti-inflammatory activity mediated by nitric oxide. This document provides a comprehensive overview of the quantitative data from key experimental studies, detailed methodologies for reproducing these findings, and visual representations of the intricate signaling cascades involved.

Core Mechanisms of Action at the Endothelial Interface

Naftidrofuryl's interaction with endothelial cells is characterized by three primary effects: antagonism of serotonin 5-HT2 receptors, mitigation of hypoxia-induced cellular damage, and anti-inflammatory modulation.

Serotonin 5-HT2 Receptor Antagonism

Naftidrofuryl is a selective antagonist of the 5-hydroxytryptamine 2 (5-HT2) receptors expressed on human endothelial cells.[1][2][3] Serotonin, released from platelets and damaged endothelial cells in response to atherogenesis and hypoxia, is a potent vasoconstrictor.[4] By blocking the 5-HT2 receptors, naftidrofuryl effectively inhibits serotonin-induced vasoconstriction, a key element of its therapeutic effect in peripheral vascular diseases.[3][4]

Protection Against Hypoxia-Induced Endothelial Cell Injury

In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that naftidrofuryl offers robust protection against hypoxia-induced cell death and activation.[2] This protective effect is mediated through the preservation of intracellular energy stores and the modulation of calcium signaling.

Under hypoxic conditions, a significant decrease in intracellular ATP concentration is a critical factor leading to endothelial cell activation and eventual mortality.[2] Naftidrofuryl has been shown to counteract this ATP depletion, thereby maintaining cellular energy homeostasis.[2][5][6] This metabolic preservation is linked to its ability to improve the efficiency of the mitochondrial respiratory chain.[3] Specifically, naftidrofuryl increases the respiratory control ratio (RCR) of mitochondria by decreasing the state 4 respiration rate.[5][6]

Furthermore, short-term hypoxia triggers a cascade of events in endothelial cells, including an increase in cytosolic calcium concentration and subsequent activation of phospholipase A2.[2] Naftidrofuryl effectively inhibits this entire cascade in a dose-dependent manner.[2]

Anti-inflammatory Effects via Nitric Oxide Signaling

Naftidrofuryl exhibits significant anti-inflammatory properties by modulating the expression of adhesion molecules on endothelial cells. A key mechanism in this process is the induction of type II nitric oxide synthase (NOS II), leading to an increase in nitric oxide (NO) synthesis.[7]

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that triggers the expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, a critical step in leukocyte recruitment and adhesion to the vascular wall.[7] Naftidrofuryl potently inhibits this TNF-α-induced ICAM-1 expression.[7] This inhibitory effect is dependent on the induction of NOS II and the subsequent increase in NO production.[7]

Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative findings from experimental studies on the effects of naftidrofuryl on endothelial cells.

| Parameter | Experimental Condition | Naftidrofuryl Concentration | Observed Effect | Reference |

| Cell Mortality | Long-term hypoxia (6 hours) in HUVECs | As low as 10⁻⁹ M | Strong protection against cell death | [2] |

| Cell Mortality | 16 hours of hypoxia in HUVECs | Not specified | 66% protection observed | [2] |

| Intracellular ATP | Hypoxic conditions in HUVECs | Dose-dependent | Blocks the decrease in ATP concentration | [2][5] |

| Cytosolic Calcium | Short-term hypoxia in HUVECs | Dose-dependent | Markedly inhibits the increase in cytosolic calcium | [2] |

| Phospholipase A2 Activity | Short-term hypoxia in HUVECs | Dose-dependent | Markedly inhibits the increase in PLA2 activity | [2] |

| ICAM-1 Expression | TNF-α-triggered increase in HUVECs | Not specified | Potent inhibition of ICAM-1 expression | [7] |

| Nitric Oxide Synthase II | HUVECs | Not specified | Induces expression of NOS II messenger and protein | [7] |

Detailed Experimental Protocols

Hypoxia-Induced Endothelial Cell Injury Model

This protocol is based on the methodology described by Michiels et al. for studying the protective effects of naftidrofuryl on HUVECs under hypoxic conditions.[2]

3.1.1. Cell Culture

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: M199 medium supplemented with 20% fetal calf serum, 2 mM glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 25 µg/ml endothelial cell growth supplement (ECGS).

-

Culture Conditions: Cells are grown to confluence in gelatin-coated petri dishes at 37°C in a humidified atmosphere of 5% CO2 / 95% air.

3.1.2. Induction of Hypoxia

-

Confluent HUVEC monolayers are washed with a balanced salt solution.

-

Fresh culture medium, with or without varying concentrations of naftidrofuryl, is added.

-

The culture dishes are placed in a sealed modular incubator chamber.

-

The chamber is flushed with a gas mixture of 95% N2 / 5% CO2 for a specified duration (e.g., 6 hours for long-term hypoxia or shorter durations for activation studies) to achieve a hypoxic environment.

3.1.3. Measurement of Intracellular ATP

-

At the end of the incubation period, the culture medium is removed.

-

Cells are lysed with an appropriate buffer (e.g., Tris-EDTA).

-

The ATP concentration in the cell lysate is determined using a luciferin-luciferase assay system, with luminescence measured by a luminometer.

-

Results are typically normalized to the total protein content of the cell lysate.

3.1.4. Measurement of Intracellular Calcium

-

HUVECs are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

-

After loading, cells are washed and incubated in a buffer suitable for fluorescence measurements.

-

The fluorescence intensity is measured at dual excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm) using a fluorescence spectrophotometer or a fluorescence microscope equipped with a ratiometric imaging system.

-

The ratio of fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

TNF-α-Induced ICAM-1 Expression Model

This protocol is based on the methodology described by La-Bella et al. for investigating the anti-inflammatory effects of naftidrofuryl.[7]

3.2.1. Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Conditions: As described in section 3.1.1.

-

Treatment: Confluent HUVECs are pre-incubated with naftidrofuryl for a specified time before being stimulated with recombinant human TNF-α (e.g., 10 ng/ml) for a duration sufficient to induce ICAM-1 expression (e.g., 6-24 hours).

3.2.2. Measurement of ICAM-1 Expression by Flow Cytometry

-

Following treatment, HUVECs are detached from the culture dish using a non-enzymatic cell dissociation solution.

-

The cells are washed and then incubated with a primary antibody specific for human ICAM-1 (CD54).

-

After washing, the cells are incubated with a fluorescently labeled secondary antibody.

-

The fluorescence intensity of the cell population is analyzed using a flow cytometer.

-

The mean fluorescence intensity is used as a measure of ICAM-1 expression.

3.2.3. Western Blot for NOS II Expression

-

Cell lysates from treated HUVECs are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is incubated with a primary antibody specific for NOS II.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of naftidrofuryl on hypoxia-induced activation and mortality of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of venotropic drugs on the respiratory activity of isolated mitochondria and in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of venotropic drugs on the respiratory activity of isolated mitochondria and in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effects of Serotonin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

Naftidrofuryl Oxalate in Ischemic Tissue: A Technical Guide to its Molecular Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naftidrofuryl oxalate is a vasoactive agent with a multifaceted mechanism of action that has been utilized in the management of peripheral and cerebral vascular disorders. In the context of ischemic tissue, where cellular function is compromised by inadequate blood supply and oxygen deprivation, naftidrofuryl oxalate exerts its therapeutic effects by engaging specific molecular targets to improve blood flow and cellular metabolism. This technical guide provides an in-depth exploration of these core molecular targets, presenting quantitative data, detailed experimental methodologies for their investigation, and visual representations of the associated signaling pathways and workflows.

The primary molecular targets of naftidrofuryl oxalate in ischemic tissue can be broadly categorized into two key areas: antagonism of serotonin 5-HT2A receptors and modulation of mitochondrial function to enhance cellular energy production. By targeting these pathways, naftidrofuryl oxalate helps to counteract the deleterious effects of ischemia, including vasoconstriction and metabolic collapse.

Quantitative Data on Molecular Target Interactions

The following tables summarize the available quantitative data regarding the interaction of naftidrofuryl oxalate with its primary molecular targets.

Table 1: 5-HT2A Receptor Binding Affinity

| Compound | Receptor | pKi | Source |

| Naftidrofuryl | 5-HT2A (wild-type) | 7.66 | Aly et al., 2009 |

| Sarpogrelate (comparator) | 5-HT2A (wild-type) | 9.06 ± 0.06 | Aly et al., 2009 |

pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Table 2: Effects on Cellular Metabolism in Ischemic/Hypoxic Models

| Parameter | Model System | Treatment | Result | Source |

| Succinate Dehydrogenase Activity | Mitochondria from rat brain after cerebral embolism | 0.1 to 1 µM Naftidrofuryl | Significant restoration of activity | Fujikura et al., 1993 |

| ATP Levels | Hypoxic human endothelial cells | Naftidrofuryl (dose-dependent) | Blocks the hypoxia-induced decrease in ATP | Michiels et al., 1994[1] |

| Lactate/Pyruvate Ratio | Cerebrospinal fluid of patients with senile dementia | Naftidrofuryl treatment | Decreased ratio, consistent with increased aerobic metabolism | Yesavage et al., 1982 |

Signaling Pathways and Mechanisms of Action

5-HT2A Receptor Antagonism

In ischemic tissue, damaged endothelial cells and activated platelets can release serotonin (5-hydroxytryptamine, 5-HT), which acts on 5-HT2A receptors on vascular smooth muscle cells to induce potent vasoconstriction, further exacerbating the ischemic condition. Naftidrofuryl oxalate acts as a competitive antagonist at these 5-HT2A receptors, blocking the downstream signaling cascade that leads to vasoconstriction.[2][3][4]

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit. Upon activation by serotonin, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets that ultimately result in smooth muscle contraction. By blocking the initial binding of serotonin to the 5-HT2A receptor, naftidrofuryl prevents this entire cascade.

Caption: 5-HT2A Receptor Signaling Pathway and Naftidrofuryl Inhibition.

Modulation of Mitochondrial Metabolism

Ischemia leads to a severe deficit in cellular energy, primarily in the form of adenosine triphosphate (ATP), due to the lack of oxygen for oxidative phosphorylation. This forces cells into anaerobic glycolysis, resulting in the accumulation of lactic acid (lactic acidosis) and a decrease in intracellular pH. Naftidrofuryl oxalate helps to mitigate this metabolic crisis through several proposed mechanisms:

-

Action on Succinate Dehydrogenase (Complex II): Studies have shown that naftidrofuryl can restore the activity of succinate dehydrogenase, a key enzyme in both the citric acid cycle and the electron transport chain.[4] By maintaining the function of this enzyme, naftidrofuryl supports the continued operation of the citric acid cycle and the flow of electrons to the respiratory chain, which is crucial for ATP synthesis.

-

Improved Mitochondrial Respiration Efficiency: Naftidrofuryl has been observed to increase the respiratory control ratio (RCR) in isolated mitochondria by decreasing state 4 respiration.[5] State 4 respiration represents oxygen consumption that is not coupled to ATP synthesis (proton leak). A decrease in state 4 respiration suggests improved coupling between the electron transport chain and oxidative phosphorylation, leading to more efficient ATP production. This action helps to preserve ATP levels even under hypoxic conditions.[1][2][3]

Caption: Naftidrofuryl's Mechanism on Mitochondrial Respiration.

Experimental Protocols

5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of naftidrofuryl oxalate for the 5-HT2A receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue expressing 5-HT2A receptors (e.g., rat cerebral cortex or cultured cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) and a fixed amount of membrane protein.

-

Add increasing concentrations of the unlabeled competitor ligand (naftidrofuryl oxalate).

-

For non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin).

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of naftidrofuryl.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of naftidrofuryl that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for 5-HT2A Receptor Binding Assay.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes a colorimetric assay to measure the activity of SDH in isolated mitochondria or tissue homogenates.

Methodology:

-

Sample Preparation:

-

Isolate mitochondria from tissue (e.g., rat brain or liver) using differential centrifugation or prepare a tissue homogenate in an appropriate buffer.

-

Determine the protein concentration of the sample.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.4), the substrate succinate, and an electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like nitroblue tetrazolium (NBT).

-

Add the mitochondrial or homogenate sample to the reaction mixture to initiate the reaction.

-

Incubate the mixture at a constant temperature (e.g., 30°C).

-

Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP or 570 nm for formazan produced from NBT) using a spectrophotometer.

-

To test the effect of naftidrofuryl, pre-incubate the sample with various concentrations of the drug before adding the substrate.

-

-

Data Analysis:

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

Express the SDH activity as the rate of change in absorbance per minute per milligram of protein.

-

Compare the activity in the presence of naftidrofuryl to the control (no drug) to determine its effect.

-

Caption: Experimental Workflow for Succinate Dehydrogenase Activity Assay.

ATP Level Measurement in Hypoxic Cells

This protocol describes a luciferase-based assay to measure intracellular ATP levels in a cell culture model of hypoxia, with and without naftidrofuryl treatment.

Methodology:

-

Cell Culture and Hypoxia Induction:

-

Culture a relevant cell type (e.g., human umbilical vein endothelial cells - HUVECs) to confluence in multi-well plates.

-

Expose the cells to hypoxic conditions (e.g., 1% O2) in a specialized incubator for a defined period (e.g., 6 hours). A parallel set of plates is maintained under normoxic conditions (21% O2) as a control.

-

For the treatment group, add naftidrofuryl oxalate at various concentrations to the culture medium at the onset of the hypoxic period.

-

-

ATP Measurement:

-

At the end of the incubation period, remove the plates from the incubator.

-

Lyse the cells using a detergent-based lysis buffer that inactivates ATPases to preserve the cellular ATP.

-

Add a luciferin-luciferase reagent to the cell lysates. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

Measure the luminescence using a luminometer. The intensity of the light is directly proportional to the ATP concentration.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Calculate the ATP concentration in each sample based on the standard curve.

-

Normalize the ATP concentration to the amount of cellular protein in each well to account for any differences in cell number.

-

Compare the ATP levels in hypoxic cells with and without naftidrofuryl treatment to the levels in normoxic cells.

-

Caption: Experimental Workflow for ATP Level Measurement in Hypoxic Cells.

Conclusion

The therapeutic efficacy of naftidrofuryl oxalate in ischemic tissue is rooted in its dual action on two critical physiological systems: vascular tone and cellular energy metabolism. By antagonizing 5-HT2A receptors, it directly counteracts the pathological vasoconstriction that characterizes ischemic events, thereby improving perfusion to the affected tissue. Concurrently, by targeting mitochondrial function—specifically by preserving the activity of succinate dehydrogenase and enhancing the efficiency of oxidative phosphorylation—naftidrofuryl helps to maintain cellular ATP levels, providing the energy required for cell survival and function in a low-oxygen environment. This comprehensive, multi-targeted approach underscores the utility of naftidrofuryl in the management of ischemic conditions. Further research to precisely quantify the effects on ATP and lactate in specific ischemic tissue models would provide an even more complete understanding of its metabolic benefits.

References

- 1. Effects of naftidrofuryl on hypoxia-induced activation and mortality of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]

- 3. mims.com [mims.com]

- 4. Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of venotropic drugs on the respiratory activity of isolated mitochondria and in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Praxilene (Naftidrofuryl) in In-Vivo Models of Peripheral Artery Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praxilene, with the active ingredient naftidrofuryl, is a vasoactive agent utilized in the management of peripheral and cerebral vascular disorders, most notably for symptomatic relief in patients with intermittent claudication secondary to peripheral artery disease (PAD).[1] Its therapeutic efficacy is attributed to a multifactorial mechanism of action that extends beyond simple vasodilation, encompassing direct effects on cellular metabolism, serotonin receptor antagonism, and modulation of inflammatory and oxidative stress pathways. This technical guide provides an in-depth review of the pharmacodynamics of naftidrofuryl as demonstrated in in-vivo experimental models, offering detailed insights into its mechanisms, relevant signaling pathways, and the protocols used to elucidate these effects.

Core Pharmacodynamic Mechanisms

The primary pharmacodynamic effects of naftidrofuryl observed in in-vivo models can be categorized into three main areas: enhancement of cellular metabolism, antagonism of serotonin 5-HT2 receptors, and anti-inflammatory/antioxidant activity.

-

Enhancement of Cellular Metabolism: A key component of naftidrofuryl's action is its ability to improve cellular energy production, particularly under ischemic conditions. In-vivo studies suggest that naftidrofuryl stimulates the intracellular tricarboxylic acid (TCA) cycle, leading to increased production of adenosine triphosphate (ATP).[2] Specifically, research points to a direct action on the mitochondrial enzyme succinate dehydrogenase, which is a critical component of both the TCA cycle and the electron transport chain.[3] By enhancing aerobic metabolism, naftidrofuryl helps preserve cellular function and integrity in oxygen-deprived tissues.[2]

-

Serotonin 5-HT2 Receptor Antagonism: Naftidrofuryl acts as a selective antagonist of 5-hydroxytryptamine 2 (5-HT2) receptors located on vascular smooth muscle and platelets.[2] In the context of PAD, damaged endothelium and activated platelets release serotonin, which then binds to 5-HT2 receptors, causing potent vasoconstriction and further platelet aggregation.[4] By blocking these receptors, naftidrofuryl inhibits these pathological processes, leading to improved microcirculation and blood flow in ischemic areas.[5]

-

Anti-Inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress are key pathophysiological drivers of PAD. Recent in-vivo evidence demonstrates that naftidrofuryl can modulate critical inflammatory pathways. Specifically, it has been shown to downregulate the NLRP3/TLR4 (NOD-like receptor protein 3/Toll-like receptor 4) inflammasome pathway.[1][6] This results in a reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] Furthermore, naftidrofuryl has been observed to reduce levels of total oxidants in tissues subjected to ischemia-reperfusion, indicating a significant antioxidant effect.[7]

Signaling Pathways and Mechanisms of Action

The multifaceted effects of naftidrofuryl are underpinned by its interaction with several key cellular signaling pathways.

Serotonin (5-HT2) Receptor Antagonism Pathway

Naftidrofuryl's best-characterized mechanism is the competitive antagonism of the 5-HT2 receptor. In PAD, elevated local serotonin levels promote vasoconstriction. Naftidrofuryl blocks this pathway, preventing downstream signaling that leads to smooth muscle contraction.

Metabolic Enhancement Pathway

Under ischemic conditions, cellular metabolism shifts towards anaerobic glycolysis, leading to lactate accumulation and reduced ATP. Naftidrofuryl appears to directly support mitochondrial function, enhancing aerobic respiration and ATP output.

Anti-Inflammatory (NLRP3/TLR4) Pathway

Naftidrofuryl has been shown to suppress a key inflammatory cascade initiated by TLR4 and culminating in the activation of the NLRP3 inflammasome. This action reduces the maturation and release of potent pro-inflammatory cytokines.

Experimental Protocols in In-Vivo Models

The pharmacodynamic properties of naftidrofuryl have been investigated in various in-vivo models of ischemia. Below are detailed protocols from key studies that provide the foundation of our understanding.

Rat Model of Acute Hindlimb Ischemia-Reperfusion Injury

This model is designed to assess the protective effects of a drug against the oxidative and inflammatory damage that occurs when blood flow is restored to ischemic tissue.

-

Experimental Workflow:

-

Methodology Details:

-

Animals: 40 male albino Wistar rats (8-12 weeks old, 250-350g).[7]

-

Groups: Animals are randomly divided into four groups: Control, Sham, Cilostazol pre-treatment, and Naftidrofuryl pre-treatment.[7]

-

Drug Administration: The naftidrofuryl group receives 50 mg/kg/day orally for 21 days prior to the induction of ischemia.[7]

-

Ischemia-Reperfusion Procedure: Ischemia and reperfusion are induced in the lower hind limb of the anesthetized rat. This typically involves clamping the femoral artery for a defined period (e.g., 2-4 hours) followed by removal of the clamp to allow reperfusion.

-

Endpoint Analysis: Following the reperfusion period, tissue samples (ischemic muscle, kidney, liver, heart, brain) and blood are collected. Key biomarkers measured include total antioxidant capacity, total oxidant levels, and the oxidative stress index.[7]

-

Rat Model of Transient Muscular Ischemia (Tourniquet)

This model evaluates the direct metabolic effects of a drug on muscle tissue subjected to a period of ischemia and subsequent reperfusion.

-

Methodology Details:

-

Animals: The study utilized 70 rats (49 treated, 21 controls).[3]

-

Ischemia Induction: Transient ischemia of the hindpaw is induced by applying a tourniquet for varying durations (3, 6, 9, 12, 15, and 18 hours).[3]

-

Drug Administration: Treated rats receive naftidrofuryl (dosage not specified in the abstract).

-

Endpoint Analysis: Muscle specimens are collected at multiple time points after tourniquet removal (0, 1, and 12 hours; 3, 7, and 14 days). The primary analysis involves a histochemical technique using tetrazolium nitro-blue (NBT) to quantify the activity of tissue dehydrogenases, specifically succinate dehydrogenase, as a measure of cellular anoxia and metabolic function.[3]

-

Quantitative Data from In-Vivo Studies

The following tables summarize the key quantitative findings from in-vivo studies investigating the pharmacodynamics of naftidrofuryl.

Table 1: Effects of Naftidrofuryl on Oxidative Stress in a Rat Ischemia-Reperfusion Model

| Tissue | Parameter Measured | Effect of Naftidrofuryl (50 mg/kg/day) | Statistical Significance | Reference |

| Liver | Total Oxidant Levels | Significantly reduced compared to sham | p < 0.01 | [7] |

| Heart | Total Oxidant Levels | No significant effect compared to sham | Not significant | [7] |

| Multiple Tissues | Total Antioxidant Capacity | No significant change | Not significant | [7] |

Table 2: Effects of Naftidrofuryl in an In-Vivo LPS-Induced Acute Lung Injury Model (Rat)

| Parameter | Effect of Naftidrofuryl (45 mg/kg/day) | Outcome | Reference |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased levels in pulmonary tissue | Reduced inflammation | [6] |

| iNOS Levels | Decreased levels in pulmonary tissue | Reduced nitrosative stress | [6] |

| NLRP3/TLR4 Pathway | Downregulation of protein expression | Inhibition of the inflammasome | [1][6] |

Table 3: Effects of Naftidrofuryl on Cerebral Blood Flow and Infarct Size in a Rat Cerebral Ischemia Model

| Parameter | Time Point | Effect of Naftidrofuryl (15 mg/kg/day) | Reference |

| Striatal Blood Flow | Day 3 | Higher than untreated ischemic rats | [8] |

| Hippocampal Blood Flow | Day 3 | Higher than untreated ischemic rats | [8] |

| Infarct Size (TTC-unstained area) | Day 3 & 7 | Smaller than untreated ischemic rats | [8] |

Conclusion

In-vivo models of peripheral artery disease and related ischemic conditions have been instrumental in elucidating the complex pharmacodynamics of this compound (naftidrofuryl). The evidence strongly supports a multi-pronged mechanism of action. Its ability to antagonize 5-HT2 receptors provides targeted relief from vasoconstriction in ischemic areas. Concurrently, its capacity to enhance mitochondrial metabolism by stimulating succinate dehydrogenase offers a direct protective effect on muscle cells under hypoxic stress. Finally, emerging evidence of its ability to modulate the NLRP3/TLR4 inflammatory pathway and reduce oxidative stress highlights a novel and clinically relevant anti-inflammatory dimension to its therapeutic profile. The experimental protocols and quantitative data summarized herein provide a robust foundation for further research and development in the field of pharmacotherapy for peripheral artery disease.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Naftidrofuryl for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Histochemical quantification of muscular ischemia: effect of treatment with naftidrofuryl] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of endothelin-1 on human platelet shape change: reversal of activation by naftidrofuryl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naftidrofuryl exerts antiserotonergic but no endothelin-receptor blocking effects in AS4.1 cells, juxtaglomerular cells and isolated perfused rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naftidrofuryl mitigates LPS-induced pulmonary injury through macrophage polarization and NLRP3/TLR4 regulation, an in vitro and in vivo perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of Cilostazol and Naftidrofuryl in an Experimental Acute Ischemia-Reperfusion Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of naftidrofuryl oxalate on microsphere embolism-induced decrease in regional blood flow of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Naftidrofuryl Oxalate: A Deep Dive into its Impact on Neuronal Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naftidrofuryl oxalate is a vasoactive agent with a multifaceted mechanism of action that has shown therapeutic potential in cerebrovascular and peripheral vascular disorders.[1][2] In the context of neuronal function, its effects extend beyond simple vasodilation, delving into the intricate network of cellular signaling and metabolic pathways. This technical guide provides an in-depth exploration of the core cellular pathways in neurons that are significantly affected by naftidrofuryl oxalate. The information presented herein is intended to support further research and drug development efforts by providing a consolidated understanding of its molecular interactions and downstream consequences.

The primary modes of action of naftidrofuryl oxalate at the cellular level are twofold: antagonism of the 5-hydroxytryptamine type 2 (5-HT2) receptors and modulation of cellular energy metabolism, with a particular emphasis on mitochondrial function.[1][3] These actions culminate in neuroprotective effects, especially under conditions of ischemia and hypoxia.[1][4][5] This document will systematically dissect these pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.

Core Cellular Pathways Modulated by Naftidrofuryl Oxalate

Serotonin 5-HT2 Receptor Antagonism

Naftidrofuryl oxalate acts as a potent antagonist of 5-HT2 receptors, a key mechanism underlying its therapeutic effects.[2] In neuronal tissues, the blockade of these receptors, particularly the 5-HT2A subtype, leads to a cascade of downstream events that contribute to neuroprotection.

Downstream Signaling Events:

The antagonism of 5-HT2A receptors by naftidrofuryl oxalate has been shown to influence several key downstream signaling molecules. In the hippocampus of aged gerbils, treatment with naftidrofuryl oxalate ameliorated age-related reductions in the binding of ligands to muscarinic acetylcholine receptors, adenylate cyclase (labeled by [3H]forskolin), and protein kinase C (PKC) (labeled by [3H]phorbol 12,13-dibutyrate).[6]

-

Adenylate Cyclase and Protein Kinase C (PKC): By preventing the age-related decline in adenylate cyclase and PKC activity, naftidrofuryl oxalate may help maintain cellular signaling fidelity, which is crucial for learning and memory processes.[6]

-

Neurotransmitter Systems: The compound has been observed to restore acetylcholine content in brain regions affected by ischemia, suggesting a role in preserving cholinergic neurotransmission.[7]

// Nodes Naftidrofuryl [label="Naftidrofuryl\nOxalate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Serotonin [label="Serotonin (5-HT)", fillcolor="#FBBC05", fontcolor="#202124"]; HTR2A [label="5-HT2A Receptor", shape=cylinder, fillcolor="#F1F3F4"]; Gq_protein [label="Gq Protein", shape=ellipse, fillcolor="#F1F3F4"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4"]; Ca_release [label="Ca²⁺ Release\n(from ER)", fillcolor="#F1F3F4"]; PKC_activation [label="PKC Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC_modulation [label="Adenylate Cyclase\nModulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Naftidrofuryl -> HTR2A [arrowhead=tee, label="Antagonism", fontcolor="#5F6368", fontsize=8]; Serotonin -> HTR2A [label="Activation", fontcolor="#5F6368", fontsize=8]; HTR2A -> Gq_protein; Gq_protein -> PLC; PLC -> PIP2; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC_activation; Naftidrofuryl -> AC_modulation [style=dashed, arrowhead=normal, label="Ameliorates\nAge-Related\nReduction", fontcolor="#5F6368", fontsize=8]; Naftidrofuryl -> PKC_activation [style=dashed, arrowhead=normal, label="Ameliorates\nAge-Related\nReduction", fontcolor="#5F6368", fontsize=8]; PKC_activation -> Neuroprotection; AC_modulation -> Neuroprotection; Ca_release -> Neuroprotection; } Caption: 5-HT2A Receptor Antagonism by Naftidrofuryl Oxalate.

Modulation of Neuronal Energy Metabolism

A critical aspect of naftidrofuryl oxalate's neuroprotective effect is its ability to enhance cellular energy metabolism, particularly under ischemic conditions.[1][8] This is primarily achieved through its action on mitochondria.

Mitochondrial Effects:

-

Improved Mitochondrial Respiration: Naftidrofuryl oxalate has been shown to enhance the efficiency of the mitochondrial respiratory chain, leading to improved ATP production.[9] Specifically, it can restore the activity of succinate dehydrogenase and the overall oxidative phosphorylation rate in mitochondria impaired by cerebral embolism.[8][10]

-

Preservation of High-Energy Phosphates: In animal models of cerebral ischemia, pretreatment with naftidrofuryl oxalate significantly suppressed the decrease in cerebral adenosine triphosphate (ATP) and creatine phosphate (CP) levels.[4]

-

Metabolic Substrate Utilization: The compound improves the utilization of glucose under ischemic conditions, preventing the accumulation of lactate and reversing the increase in tissue glucose and glycogen levels that suggest an inhibition of glycolysis.[3][11]

// Nodes Naftidrofuryl [label="Naftidrofuryl\nOxalate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4"]; Ischemia [label="Ischemia / Hypoxia", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", fillcolor="#FBBC05", fontcolor="#202124"]; TCA_Cycle [label="TCA Cycle", fillcolor="#FBBC05", fontcolor="#202124"]; ETC [label="Electron Transport Chain\n(ETC)", fillcolor="#FBBC05", fontcolor="#202124"]; ATP_Synthase [label="ATP Synthase\n(Complex V)", fillcolor="#FBBC05", fontcolor="#202124"]; Succinate_DH [label="Succinate Dehydrogenase\n(Complex II)", fillcolor="#F1F3F4"]; ATP_Production [label="ATP Production", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lactate_Accumulation [label="Lactate\nAccumulation", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Survival [label="Neuronal Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ischemia -> Glycolysis [arrowhead=tee, label="Inhibits", fontcolor="#5F6368", fontsize=8]; Ischemia -> ETC [arrowhead=tee, label="Inhibits", fontcolor="#5F6368", fontsize=8]; Ischemia -> ATP_Production [arrowhead=tee, label="Decreases", fontcolor="#5F6368", fontsize=8]; Ischemia -> Lactate_Accumulation [label="Increases", fontcolor="#5F6368", fontsize=8];

Naftidrofuryl -> Glycolysis [label="Restores", fontcolor="#5F6368", fontsize=8, style=dashed]; Naftidrofuryl -> Succinate_DH [label="Restores Activity", fontcolor="#5F6368", fontsize=8, style=dashed]; Succinate_DH -> ETC; ETC -> ATP_Synthase; ATP_Synthase -> ATP_Production; Naftidrofuryl -> ATP_Production [label="Enhances", fontcolor="#5F6368", fontsize=8, style=dashed]; ATP_Production -> Neuronal_Survival; Naftidrofuryl -> Lactate_Accumulation [arrowhead=tee, label="Reduces", fontcolor="#5F6368", fontsize=8, style=dashed]; } Caption: Modulation of Neuronal Energy Metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on naftidrofuryl oxalate.

Table 1: 5-HT2 Receptor Binding Affinity

| Parameter | Value | Species | Brain Region | Reference |

| Ki for [3H]ketanserin binding | 6.08 x 10⁻⁸ M | Mouse | Frontal Cortex | [12] |

Table 2: Effects on Neuronal Metabolism in Ischemic Models

| Parameter | Treatment | Effect | Model | Reference |

| Cerebral ATP | 15, 45 mg/kg, i.p. | Suppressed decrease | Bilateral carotid artery-ligated mice | [4] |

| Cerebral Creatine Phosphate | 15, 45 mg/kg, i.p. | Suppressed decrease | Bilateral carotid artery-ligated mice | [4] |

| Mitochondrial Oxidative Phosphorylation | 15 mg/kg for 5 days | Significant restoration | Microsphere-induced cerebral embolism in rats | [8] |

| Succinate Dehydrogenase Activity | 0.1 to 1 µM | Significant restoration | Isolated cerebral mitochondria from embolized rats | [10] |

| Acetylcholine Content | Post-embolism treatment | Appreciable restoration | Microsphere-induced cerebral embolism in rats | [7] |

Detailed Experimental Protocols

While specific protocols from the cited naftidrofuryl oxalate studies are not fully detailed in the publications, the following represents standard and detailed methodologies for the key experiments.

Protocol 1: 5-HT2A Receptor Binding Assay (adapted from standard radioligand binding assays)

Objective: To determine the binding affinity (Ki) of naftidrofuryl oxalate for the 5-HT2A receptor.

Materials:

-

Mouse brain tissue (frontal cortex)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]ketanserin (radioligand)

-

Naftidrofuryl oxalate (test compound)

-

Serotonin or a known 5-HT2A antagonist (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect the frontal cortex from mouse brains on ice.

-

Homogenize the tissue in ice-cold homogenization buffer using a Teflon-glass homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like Bradford or BCA).

-

-

Binding Assay:

-

In test tubes, combine a fixed concentration of [³H]ketanserin (e.g., 2 nM), varying concentrations of naftidrofuryl oxalate, and the prepared membrane suspension.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of a non-labeled 5-HT2A ligand (e.g., 10 µM serotonin).

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the naftidrofuryl oxalate concentration.

-

Determine the IC₅₀ value (the concentration of naftidrofuryl oxalate that inhibits 50% of specific [³H]ketanserin binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane_Prep [label="Membrane Preparation\n(from neuronal tissue)", fillcolor="#F1F3F4"]; Incubation [label="Incubation\n(Membranes + [³H]Ligand + Naftidrofuryl)", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Rapid Filtration", fillcolor="#F1F3F4"]; Scintillation [label="Scintillation Counting", fillcolor="#F1F3F4"]; Data_Analysis [label="Data Analysis\n(IC₅₀ and Ki determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Membrane_Prep; Membrane_Prep -> Incubation; Incubation -> Filtration; Filtration -> Scintillation; Scintillation -> Data_Analysis; Data_Analysis -> End; } Caption: Experimental Workflow for Receptor Binding Assay.

Protocol 2: Measurement of Neuronal ATP Levels

Objective: To quantify the effect of naftidrofuryl oxalate on ATP levels in neurons under normal and hypoxic/ischemic conditions.

Materials:

-

Primary neuronal cell culture or a suitable neuronal cell line

-

Naftidrofuryl oxalate

-

Hypoxia chamber or chemical inducers of hypoxia (e.g., sodium dithionite)

-

ATP bioluminescence assay kit (e.g., luciferin/luciferase-based)

-

Lysis buffer compatible with the ATP assay

-

Luminometer

Procedure:

-

Cell Culture and Treatment:

-

Culture neurons to the desired confluency in appropriate multi-well plates.

-

Pre-treat a subset of cells with varying concentrations of naftidrofuryl oxalate for a specified duration.

-

-

Induction of Hypoxia/Ischemia (if applicable):

-

Expose the cells to hypoxic conditions in a hypoxia chamber (e.g., 1% O₂) or by replacing the culture medium with a glucose-free medium and adding a chemical hypoxia inducer.

-

Maintain a parallel set of normoxic control cells.

-

-

Cell Lysis and ATP Extraction:

-

At the end of the treatment period, remove the culture medium and wash the cells with PBS.

-

Add the lysis buffer provided with the ATP assay kit to each well to lyse the cells and release intracellular ATP.

-

-

ATP Measurement:

-

Transfer the cell lysates to a luminometer-compatible plate.

-

Add the ATP assay reagent (containing luciferase and luciferin) to each well.

-

Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

-

Data Analysis:

-

Generate an ATP standard curve using known concentrations of ATP.

-

Calculate the ATP concentration in each sample based on the standard curve.

-

Normalize the ATP levels to the protein concentration or cell number in each well to account for variations in cell density.

-

Compare the ATP levels between different treatment groups (control, hypoxia, naftidrofuryl + hypoxia).

-

Conclusion

Naftidrofuryl oxalate exerts significant and multifaceted effects on neuronal cellular pathways, primarily through the antagonism of 5-HT2 receptors and the enhancement of mitochondrial function. These actions converge to produce a neuroprotective phenotype, particularly in the face of ischemic and hypoxic insults. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further investigation into the precise molecular mechanisms of naftidrofuryl oxalate. A deeper understanding of its downstream signaling cascades, particularly the interplay between its receptor-mediated and metabolic effects, will be crucial for optimizing its therapeutic applications and for the development of novel neuroprotective agents. Future research should focus on elucidating the specific roles of downstream effectors such as CREB and MAP kinase pathways in mediating the neuroprotective actions of this compound.

References

- 1. [Protective effects of naftidrofuryl oxalate against hypoxia-induced death] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Cerebroprotective action of naftidrofuryl oxalate. I: Prolongation of survival time and protection of cerebral energy metabolism in bilateral carotid artery-ligated mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of naftidrofuryl oxalate, a 5-HT2 antagonist, on neuronal damage and local cerebral blood flow following transient cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of naftidrofuryl oxalate, a 5-HT2 antagonist, on neurotransmission and transduction systems in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of naftidrofuryl oxalate on microsphere-induced changes in acetylcholine and amino acid content of rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Possible therapeutic effect of naftidrofuryl oxalate on brain energy metabolism after microsphere-induced cerebral embolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]

- 10. In vitro effect of naftidrofuryl oxalate on cerebral mitochondria impaired by microsphere-induced embolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naftidrofuryl oxalate improves impaired brain glucose metabolism after microsphere-induced cerebral embolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of naftidrofuryl oxalate on 5-HT2 receptors in mouse brain: evaluation based on quantitative autoradiography and head-twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Praxilene (Naftidrofuryl Oxalate) in Cerebral Ischemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebral ischemia, a primary cause of disability and mortality worldwide, initiates a complex pathophysiological cascade leading to neuronal death and neurological deficits. This technical guide delves into the neuroprotective effects of Praxilene (naftidrofuryl oxalate), a vasoactive agent, in the context of cerebral ischemia. This compound's multifaceted mechanism of action, primarily centered on its 5-HT2 receptor antagonism, offers a promising therapeutic avenue. This document provides a comprehensive review of preclinical evidence, detailing the experimental protocols utilized to evaluate its efficacy and presenting key quantitative data from these studies. Furthermore, it visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's neuroprotective properties.

Introduction

Ischemic stroke, characterized by the interruption of blood flow to the brain, triggers a cascade of detrimental events, including excitotoxicity, oxidative stress, inflammation, and apoptosis, culminating in irreversible neuronal damage.[1] The development of effective neuroprotective agents that can mitigate this damage is a critical goal in stroke research.[2][3] this compound (naftidrofuryl oxalate) is a drug that has been investigated for its potential therapeutic benefits in vascular disorders.[4] Its primary mechanism is the blockade of 5-hydroxytryptamine 2 (5-HT2) receptors, which are implicated in vasoconstriction and platelet aggregation.[5][6] By antagonizing these receptors, this compound is thought to improve microcirculation and tissue perfusion, particularly in ischemic areas.[7] Beyond its vascular effects, preclinical studies suggest that this compound may exert direct neuroprotective effects by modulating cellular metabolism and mitochondrial function.[5][8] This guide provides an in-depth examination of the scientific evidence supporting the neuroprotective role of this compound in cerebral ischemia.

Mechanism of Action

This compound's neuroprotective effects in cerebral ischemia are attributed to a combination of vascular and cellular mechanisms.

-

5-HT2 Receptor Antagonism : The primary and most well-established mechanism of this compound is its potent and selective antagonism of 5-HT2 receptors.[6][7] During ischemia, serotonin (5-HT) is released, leading to vasoconstriction and platelet aggregation, which further exacerbates the ischemic insult.[5] By blocking 5-HT2 receptors on vascular smooth muscle cells and platelets, this compound counteracts these effects, leading to vasodilation, improved collateral blood flow, and reduced microthrombosis.[2][5] This action helps to restore perfusion to the ischemic penumbra, the region of the brain that is at risk of infarction but is still potentially salvageable.

-

Metabolic Modulation : this compound has been shown to improve cerebral energy metabolism, which is severely compromised during ischemia.[9] It appears to enhance glucose utilization and aerobic metabolism.[5][10] One key aspect of this is its ability to positively influence mitochondrial function.

-

Mitochondrial Protection : Mitochondria play a central role in cell survival and death pathways. Ischemia leads to mitochondrial dysfunction, characterized by decreased ATP production and increased generation of reactive oxygen species (ROS).[11] this compound has been demonstrated to have a beneficial effect on mitochondrial activity. Specifically, it has been shown to restore the activity of succinate dehydrogenase (complex II of the electron transport chain), an enzyme crucial for cellular respiration that is impaired during cerebral embolism.[8][12] By preserving mitochondrial function, this compound may help maintain cellular energy levels and reduce oxidative stress.[13]

Preclinical Evidence of Neuroprotection

The neuroprotective efficacy of this compound has been evaluated in various preclinical models of cerebral ischemia. These studies have provided quantitative data on its ability to reduce neuronal damage, improve neurological function, and enhance metabolic parameters.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound in different models of cerebral ischemia.

Table 1: Effect of this compound on Neuronal Damage in a Gerbil Model of Transient Forebrain Ischemia

| Parameter | Ischemia Duration | Treatment Protocol | Outcome | Reference |

| Hippocampal CA1 Neuronal Loss | 5 minutes | Pretreatment with naftidrofuryl | Prevented neuronal loss | [14] |

| Intact Hippocampal CA1 Neurons | Single 5-min ischemia | Naftidrofuryl (i.p.) 5 min prior to ischemia | Significantly higher number of intact neurons compared to saline | [15] |

| Intact Hippocampal CA1 Neurons | Three 2-min ischemic insults | Naftidrofuryl (i.p.) immediately after each insult | Significantly higher number of intact neurons compared to saline | [15] |

| Necrotic Neurons in Hippocampal CA1 and CA4 sectors | 10 minutes | 10 mg/kg naftidrofuryl (i.p.) 15 min before ischemia | Reduced percentage of necrotic neurons | [8] |

Table 2: Effect of this compound on Survival and Cerebral Metabolism in a Mouse Model of Bilateral Carotid Artery Ligation

| Parameter | Treatment Protocol | Outcome | Reference |

| Survival Time | 15, 45, and 100 mg/kg naftidrofuryl (i.p.) or 100 mg/kg (p.o.) | Significantly prolonged survival time | [9][16] |

| Cerebral High-Energy Phosphates (ATP, Creatine Phosphate) | 15, 45 mg/kg naftidrofuryl (i.p.) or 100 mg/kg (p.o.) | Suppressed ischemia-induced decrease | [9][16] |

| Cerebral Lactate Content | 45 mg/kg naftidrofuryl (i.p.) | Attenuated ischemia-induced increase | [9][16] |

Table 3: Effect of this compound on Infarct Volume and Cerebral Blood Flow in a Rat Model of Microsphere Embolism

| Parameter | Measurement Time Point | Treatment Protocol | Outcome | Reference |

| Triphenyltetrazolium chloride (TTC)-unstained areas (infarct) | Day 3 and 7 post-embolism | 15 mg/kg/day naftidrofuryl (i.p.) | Smaller unstained areas compared to untreated rats | [17] |

| Regional Cerebral Blood Flow (rCBF) in Striatum and Hippocampus | Day 3 post-embolism | 15 mg/kg/day naftidrofuryl (i.p.) | Higher rCBF compared to untreated rats | [17] |

| Tricarboxylic Acid (TCA) Cycle Intermediates | Day 3 post-embolism | 15 mg/kg naftidrofuryl (i.p.) twice daily for 2.5 days | Significant reversal of the decrease in intermediates | [18] |

| Cerebral Energy Metabolism (ATP, Creatine Phosphate) | Day 3 and 28 post-embolism | 15 mg/kg naftidrofuryl twice daily | Appreciable improvement in metabolic variables | [19] |

Table 4: Effect of this compound on Regional Cerebral Blood Flow (rCBF) in Stroke Patients

| Patient Group | Treatment Protocol | Outcome | Reference |

| Acute and Subacute Ischemic Stroke Patients | 100-200 mg/day naftidrofuryl for 7-14 days | Hemispheric rCBF significantly increased by 24% (acute) and 22% (subacute) in the affected side | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a framework for the replication and further investigation of this compound's neuroprotective effects.

Animal Models of Cerebral Ischemia

This model is used to study delayed neuronal death, particularly in the vulnerable hippocampal CA1 region.

-

Animals: Adult Mongolian gerbils.

-

Surgical Procedure:

-

Anesthetize the gerbil.

-

Make a midline cervical incision to expose both common carotid arteries.

-

Occlude both arteries simultaneously with arterial clips for a predetermined duration (e.g., 5 minutes).

-

Remove the clips to allow reperfusion.

-

Suture the incision and allow the animal to recover.

-

-

Drug Administration: Naftidrofuryl can be administered intraperitoneally (i.p.) before ischemia (pretreatment) or after the ischemic insult.

-

Outcome Measures:

-

Histology: After a survival period (e.g., 7 days), perfuse the animals and prepare brain sections. Stain with a neuronal marker (e.g., Cresyl Violet) to quantify the number of surviving neurons in the hippocampal CA1 region.[14][15]

-

Local Cerebral Blood Flow (LCBF): Can be measured using techniques like autoradiography with [14C]iodoantipyrine.[14]

-

This model induces a more severe and global ischemic insult.

-

Animals: Mice.

-

Surgical Procedure:

-

Anesthetize the mouse.

-

Expose both common carotid arteries through a ventral midline incision.

-

Ligate both arteries permanently with surgical thread.

-

-

Drug Administration: Naftidrofuryl can be administered i.p. or orally (p.o.) prior to the ligation.

-

Outcome Measures:

-

Survival Time: Monitor the time from ligation until death.[9][16]

-

Cerebral Metabolites: At a specific time point after ligation (e.g., 2 minutes), freeze-clamp the brain in situ with liquid nitrogen. Analyze brain tissue for levels of ATP, creatine phosphate, lactate, and glucose using biochemical assays.[9][16]

-

This model mimics embolic stroke by introducing microspheres into the cerebral circulation.

-

Animals: Adult rats.

-

Surgical Procedure:

-

Drug Administration: Naftidrofuryl is typically administered i.p. starting from the first day after the embolism and continued for the duration of the study.[17]

-

Outcome Measures:

-

Infarct Volume: At the end of the experiment, sacrifice the animal and slice the brain. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue will remain white, while viable tissue stains red. Quantify the unstained area to determine the infarct volume.[17]

-

Regional Cerebral Blood Flow (rCBF): Measure rCBF using methods like the hydrogen clearance technique.[17]

-

Behavioral/Neurological Deficits: Assess neurological function using standardized scoring systems (see section 4.2).

-

Assessment of Neurological Deficits

Standardized neurological scoring systems are crucial for evaluating the functional outcomes of stroke and the efficacy of neuroprotective agents.

-

Bederson Scale: A global neurological assessment that grades rodents on a scale of 0-3 or 0-5 based on forelimb flexion, resistance to lateral push, and circling behavior. A higher score indicates a more severe deficit.[16][21]

-

Modified Neurological Severity Scores (mNSS): A composite scale (typically 0-14 for mice and 0-18 for rats) that evaluates motor, sensory, reflex, and balance functions. One point is given for the inability to perform a task or the absence of a reflex.[16][21]

-

Garcia Scale: A neurological scale that assesses spontaneous activity, symmetry of limb movements, forelimb outstretching, climbing, body proprioception, and response to vibrissae stimulation, with a lower score indicating a more severe deficit.[12][21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of naftidrofuryl, a 5-HT2 antagonist, on collateral vascular responses to serotonin and to platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies [jove.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The vasodilator naftidrofuryl attenuates short-term brain glucose hypometabolism in the lithium-pilocarpine rat model of status epilepticus without providing neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naftidrofuryl protects neurons against ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Cerebroprotective action of naftidrofuryl oxalate. I: Prolongation of survival time and protection of cerebral energy metabolism in bilateral carotid artery-ligated mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of naftidrofuryl oxalate on 5-HT2 receptors in mouse brain: evaluation based on quantitative autoradiography and head-twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondria as a Drug Target in Ischemic Heart Disease and Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroanatomy- and Pathology-Based Functional Examinations of Experimental Stroke in Rats: Development and Validation of a New Behavioral Scoring System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of naftidrofuryl oxalate on microsphere embolism‐induced decrease in regional blood flow of rat brain | Semantic Scholar [semanticscholar.org]

- 14. Effects of naftidrofuryl oxalate, a 5-HT2 antagonist, on neuronal damage and local cerebral blood flow following transient cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A serotonin S2 antagonist, naftidrofuryl, exhibited a protective effect on ischemic neuronal damage in the gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of naftidrofuryl oxalate on microsphere embolism-induced decrease in regional blood flow of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of naftidrofuryl oxalate on microsphere embolism-induced changes in tricarboxylic acid cycle intermediates of rats [pubmed.ncbi.nlm.nih.gov]

- 19. Beneficial effects of naftidrofuryl oxalate on brain regional energy metabolism after microsphere-induced cerebral embolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of naftidrofuryl on the time course of the regional cerebral blood flow in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

Praxilene's Impact on Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Praxilene, the brand name for the peripheral vasodilator naftidrofuryl oxalate, has demonstrated direct effects on mitochondrial respiration in in vitro settings. Beyond its recognized 5-HT2 receptor antagonism, naftidrofuryl exhibits metabolic modulation by enhancing the efficiency of the mitochondrial respiratory chain.[1] This guide provides a comprehensive overview of the in vitro effects of this compound on mitochondrial function, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms and workflows. The findings suggest that naftidrofuryl improves mitochondrial coupling and may offer protective effects on specific respiratory chain complexes, particularly under conditions mimicking ischemia.

Quantitative Data Summary

The following tables summarize the key quantitative effects of naftidrofuryl on mitochondrial respiration as reported in in vitro studies.

Table 1: Effect of Naftidrofuryl on Respiratory Parameters of Isolated Rat Liver Mitochondria

| Parameter | Treatment | Substrate | Observed Effect | Reference |

| Respiratory Control Ratio (RCR) | Naftidrofuryl (47 ng/mL) | D-β-hydroxybutyrate (Complex I) | Increased RCR | [1] |

| State 4 Respiration (ADP-limited) | Naftidrofuryl | D-β-hydroxybutyrate (Complex I) | Decreased Rate | [1] |

| State 3 Respiration (ADP-stimulated) | Naftidrofuryl | D-β-hydroxybutyrate (Complex I) | Minor Decrease | [1] |

| Complex I Inhibition | Naftidrofuryl + Amytal | D-β-hydroxybutyrate (Complex I) | 33% protection against amytal-induced inhibition of O₂ consumption | [1] |

| Complex IV Inhibition | Naftidrofuryl + Cyanide | Fe(CN)₃ | No protective effect observed | [1] |

Table 2: Effect of Naftidrofuryl on Mitochondria from Ischemically Challenged Rat Brains

| Parameter | Naftidrofuryl Concentration | Mitochondrial State | Observed Effect | Reference |

| Succinate Dehydrogenase (Complex II) Activity | 0.1 - 1 µM | Impaired by cerebral embolism | Significant restoration of activity | [2] |

| Oxidative Phosphorylation Ability | 3 µM | Mildly injured mitochondria | Slight but significant restoration | [2] |

| Oxidative Phosphorylation Ability | 3 µM | Severely injured mitochondria | No restoration observed | [2] |

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for assessing the in vitro impact of naftidrofuryl on mitochondrial function.[1][2]

Isolation of Rat Liver Mitochondria

-

Homogenization: Euthanize rats and perfuse the liver with a cold isolation buffer. Mince the liver tissue and homogenize in an isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA) using a Potter-Elvehjem homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 750 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending it in the isolation buffer and repeating the high-speed centrifugation step.

-

-

Final Preparation: Resuspend the final mitochondrial pellet in a suitable buffer (e.g., containing NaCl, KCl, K₂HPO₄, KH₂PO₄, and BSA, pH 7.2) and determine the protein concentration using a standard method like the Bradford or BCA assay. Keep the mitochondrial suspension on ice.[1]

Measurement of Mitochondrial Oxygen Consumption

-

Apparatus: Utilize a Clark-type oxygen electrode in a thermostatically controlled chamber (e.g., maintained at 25°C).[1]

-

Reaction Mixture: Add the mitochondrial suspension (e.g., 2 mg of mitochondrial protein) to an incubation buffer in the electrode chamber.

-

Substrate Addition:

-

To assess Complex I-mediated respiration, add a substrate such as D-β-hydroxybutyrate (e.g., 10 mM).[1]

-

To assess Complex II-mediated respiration, add succinate (e.g., 5 mM).

-

-

State 3 and State 4 Respiration:

-

Record the basal rate of oxygen consumption (State 2).

-

Add a known amount of ADP (e.g., 150 nmol) to stimulate ATP synthesis and measure the active respiration rate (State 3).

-

Once the added ADP is phosphorylated to ATP, the respiration rate will slow down to the resting rate, known as State 4 respiration.

-

Calculate the Respiratory Control Ratio (RCR) as the ratio of State 3 to State 4 respiration rates.

-

-

Inhibitor Studies:

-

Pre-incubate the isolated mitochondria with naftidrofuryl for a specified duration (e.g., 60 minutes) before adding them to the chamber.[1]

-

To assess the effect on specific complexes, add known inhibitors after the substrate and measure the change in oxygen consumption. For example, use amytal for Complex I or antimycin A for Complex III.[1]

-

Succinate Dehydrogenase (Complex II) Activity Assay

-

Principle: This assay typically measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), by Complex II in the presence of succinate. The reduction of DCPIP is monitored spectrophotometrically.

-

Procedure:

-

Isolate mitochondria as described previously (e.g., from rat brain tissue after an ischemic insult).[2]

-

Incubate the mitochondria with varying concentrations of naftidrofuryl (e.g., 0.1 to 1 µM).[2]

-

Add the treated mitochondria to an assay buffer containing succinate, an electron acceptor (DCPIP), and inhibitors of other complexes (e.g., rotenone to block Complex I and antimycin A to block Complex III).

-

Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time. The rate of absorbance change is proportional to the succinate dehydrogenase activity.

-

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action of Naftidrofuryl on Mitochondrial Respiration

Caption: Proposed mechanism of this compound's effect on mitochondrial respiration.

Experimental Workflow for Assessing Mitochondrial Respiration

Caption: General workflow for isolating mitochondria and measuring oxygen consumption.

Discussion and Conclusion

The available in vitro data consistently show that this compound (naftidrofuryl) positively impacts mitochondrial function. A key finding is its ability to increase the Respiratory Control Ratio (RCR), a primary indicator of the degree of coupling between electron transport and ATP synthesis.[1] This effect is achieved primarily by reducing the non-phosphorylating State 4 respiration, which represents proton leak across the inner mitochondrial membrane. By tightening this coupling, naftidrofuryl enhances the efficiency of oxidative phosphorylation.

Interestingly, studies point to effects on different respiratory complexes. Research on healthy rat liver mitochondria suggests a protective effect on Complex I.[1] Conversely, studies using a model of cerebral ischemia in rats highlight a restorative effect on Complex II (succinate dehydrogenase) activity.[2] This discrepancy may be attributable to the different biological contexts—healthy versus ischemically challenged tissue—or potential tissue-specific mechanisms of action (liver versus brain). It is plausible that naftidrofuryl's metabolic benefits are most pronounced in mitochondria that have been compromised by ischemic or hypoxic conditions.

For drug development professionals, these findings are significant. The ability of naftidrofuryl to directly target and improve mitochondrial efficiency suggests its potential utility in a range of conditions characterized by mitochondrial dysfunction and cellular energy deficit, extending beyond its current application in peripheral vascular disease. Further research is warranted to elucidate the precise molecular binding sites on the respiratory complexes and to explore the upstream signaling pathways that may be involved in its metabolic effects in vivo.

References

The Unveiling of Naftidrofuryl: A 5-HT2 Receptor Antagonist for Vascular Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Naftidrofuryl, a vasoactive agent, has been a therapeutic option for peripheral and cerebral vascular disorders, most notably intermittent claudication, for several decades.[1] Its clinical efficacy is intrinsically linked to its multifaceted mechanism of action, with the antagonism of the 5-hydroxytryptamine type 2 (5-HT2) receptor being a cornerstone of its therapeutic effect.[2][3] Serotonin (5-HT), acting through its various receptors, is a potent vasoconstrictor and platelet aggregator, particularly in pathological states such as ischemia.[2][3] By selectively blocking the 5-HT2 receptors, naftidrofuryl effectively counteracts these deleterious effects of serotonin in the vasculature. This technical guide provides a comprehensive overview of the discovery and development of naftidrofuryl as a 5-HT2 receptor antagonist, detailing its binding affinity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Analysis of Naftidrofuryl's Interaction with 5-HT2A Receptors

The affinity of naftidrofuryl for the 5-HT2A receptor has been quantified through various in vitro studies. The binding affinity is typically expressed as the pKi or Ki value, which represents the negative logarithm of the inhibition constant and the inhibition constant itself, respectively. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Preparation | Radioligand | Ki Value | pKi Value | Reference |